

Introduction: The Structural Elucidation of a Key Heterocycle

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Compound of Interest

Compound Name: 2-Imidazolidinethione, 4-ethyl-

Cat. No.: B13835868

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4-ethyl-2-imidazolidinethione is a heterocyclic compound belonging to the ethylenethiourea family. These thioamide-containing cyclic structures are significant in medicinal chemistry and materials science, often serving as precursors for pharmacologically active agents or as important ligands in coordination chemistry.[1] Accurate and unambiguous structural characterization is paramount for its application in drug development and scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution.[2]

This guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of 4-ethyl-2-imidazolidinethione. Moving beyond a simple reporting of data, we will delve into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR analysis for this class of compounds.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC-recommended numbering for 4-ethyl-2-

imidazolidinethione, which will be used throughout this guide.

Caption: Molecular structure and numbering of 4-ethyl-2-imidazolidinethione.

Part 1: ^1H NMR Spectral Analysis

The ^1H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For 4-ethyl-2-imidazolidinethione, the spectrum can be divided into three key regions: the ethyl group protons, the imidazolidine ring protons, and the N-H amine protons.

Predicted ^1H NMR Signals and Interpretation

Ethyl Group (C6-H₂ and C7-H₃):

- C7-H₃ (Methyl Protons): These three protons are expected to appear as a triplet in the upfield region of the spectrum (typically ~0.9-1.2 ppm).^{[3][4]} The triplet multiplicity arises from spin-spin coupling with the two adjacent protons of the C6 methylene group ($n+1$ rule, $2+1=3$).
- C6-H₂ (Methylene Protons): These two protons will be seen as a quartet (~1.5-2.0 ppm).^[5] This pattern is due to coupling with the three methyl protons at C7 ($n+1$ rule, $3+1=4$). The position of this quartet is shifted downfield relative to the methyl group because of its proximity to the electron-withdrawing imidazolidine ring.

Imidazolidine Ring Protons (C4-H and C5-H₂):

- C4-H (Methine Proton): This single proton is attached to a chiral center and is adjacent to both the ethyl group and the C5 methylene group. It is expected to appear as a complex multiplet. Its signal will be split by the two C6 protons and the two C5 protons.
- C5-H₂ (Methylene Protons): The two protons at the C5 position are diastereotopic. This is because the adjacent C4 is a stereocenter. Consequently, they are chemically non-equivalent and are expected to have different chemical shifts. Each will couple with the other (geminal coupling) and with the C4-H proton (vicinal coupling), resulting in two complex multiplets, often appearing as a doublet of doublets or more complex patterns.^[6] The

protons are adjacent to a nitrogen atom, which shifts their resonance downfield, typically in the range of 3.0-4.0 ppm.[7]

Amine Protons (N1-H and N3-H):

- The chemical shifts of N-H protons are highly variable and depend on solvent, concentration, and temperature.[8] They often appear as broad singlets due to quadrupole broadening from the nitrogen nucleus and chemical exchange with the solvent or trace amounts of water. In a solvent like DMSO-d₆, these peaks are typically more defined and can be found in the 7.0-9.0 ppm region. In CDCl₃, they may be broader and appear further upfield. These protons can be confirmed by adding a drop of D₂O to the NMR tube, which results in H-D exchange and the disappearance of the N-H signals from the spectrum.

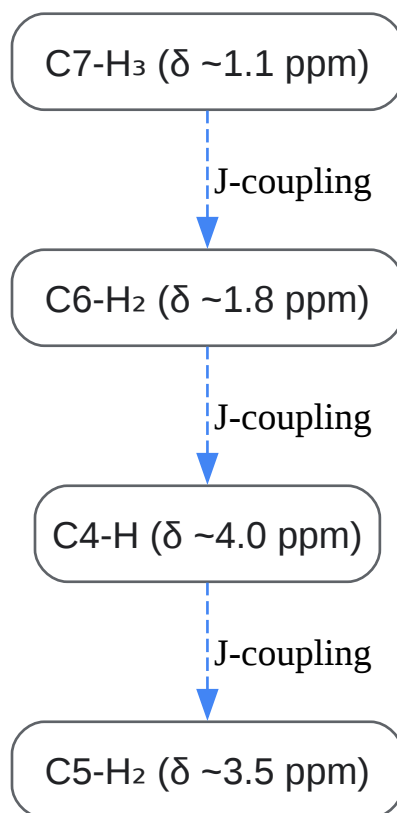
Summary of Predicted ¹H NMR Data

Atom	Proton(s)	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)	Integration
C7	-CH ₃	0.9 - 1.2	Triplet (t)	~7 Hz	3H
C6	-CH ₂ -	1.5 - 2.0	Quartet (q)	~7 Hz	2H
C5	-CH ₂ -	3.0 - 4.0	Multiplet (m)	Varies	2H
C4	-CH-	3.5 - 4.5	Multiplet (m)	Varies	1H
N1/N3	-NH	7.0 - 9.0 (DMSO-d ₆)	Broad Singlet (br s)	N/A	2H

Note: Chemical shifts are solvent-dependent. The values provided are typical ranges.

Key Structural Insights from 2D NMR (COSY)

To definitively assign the proton signals and confirm connectivity, a 2D COSY (Correlation Spectroscopy) experiment is indispensable. It reveals which protons are coupled to each other.



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Caption: Expected ^1H - ^1H COSY correlations for 4-ethyl-2-imidazolidinethione.

Part 2: ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., sp^3 , sp^2 , $\text{C}=\text{O}$, $\text{C}=\text{S}$). As 4-ethyl-2-imidazolidinethione has five carbon atoms in unique environments, five distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum.

Predicted ^{13}C NMR Signals and Interpretation

- C2 (Thiocarbonyl Carbon): The $\text{C}=\text{S}$ carbon is the most deshielded carbon in the molecule. [9] Its resonance is characteristically found in the far downfield region of the spectrum, typically between 180-190 ppm. This significant downfield shift is due to the low-lying energy levels of the $\text{C}=\text{S}$ π^* orbital and the influence of the adjacent electronegative nitrogen atoms. [10]

- C4 and C5 (Ring Carbons): These sp^3 -hybridized carbons are part of the heterocyclic ring and are bonded to nitrogen. C4, the methine carbon, will appear in the range of 55-65 ppm. C5, the methylene carbon, will resonate in a similar region, typically around 40-50 ppm.[6] [11] Their exact positions can be confirmed with a DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiment.
- C6 and C7 (Ethyl Group Carbons): These represent typical aliphatic carbons. C6, the methylene carbon, is directly attached to the ring and will be more deshielded (~25-35 ppm) than the terminal methyl carbon, C7 (~10-15 ppm).[12]

Summary of Predicted ^{13}C NMR Data

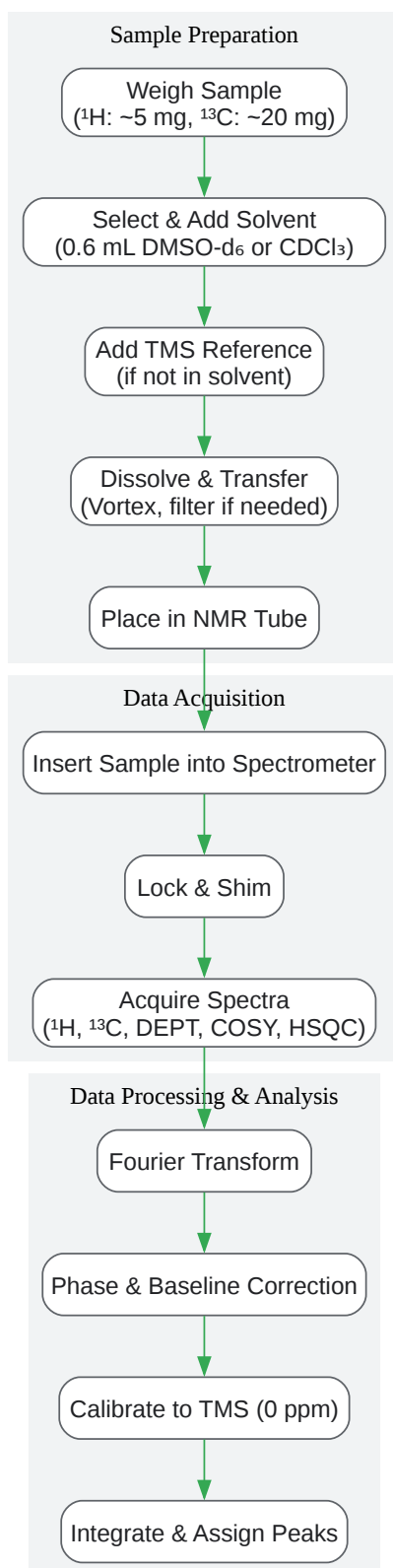
Atom	Carbon Type (DEPT)	Predicted δ (ppm)
C7	CH ₃	10 - 15
C6	CH ₂	25 - 35
C5	CH ₂	40 - 50
C4	CH	55 - 65
C2	C (quaternary)	180 - 190

Note: The C2 signal will be absent in a DEPT-135 spectrum and inverted in a DEPT-90, confirming its quaternary nature (bonded to S and two N atoms).

Part 3: Experimental Protocol

A robust and reproducible protocol is the foundation of high-quality NMR data. The following section outlines a self-validating system for sample preparation and data acquisition.

Experimental Workflow Diagram



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